![molecular formula C10H7Cl2N3OS B487663 N-(2,3-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 183306-33-4](/img/structure/B487663.png)
N-(2,3-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(2,3-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, also known as DMTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMTC belongs to the class of thiadiazole derivatives, which have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. In
Scientific Research Applications
Synthetic Pathways and Chemical Properties
- Convenient Preparations of 1,2,4-Thiadiazoles : Research outlines the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles, highlighting methodologies that could be applicable to the synthesis of N-(2,3-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. These compounds are prepared in high yields through oxidative dimerization of thioamides, showcasing the chemical versatility and potential applications of thiadiazoles in various fields including pharmaceuticals and materials science (Takikawa et al., 1985).
Antimicrobial and Antifungal Activities
- Novel Tetrahydropyrimidine and Thiazolo[3,2-a]pyrimidine Derivatives : A study on the synthesis of new tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives, which share a structural resemblance with the thiadiazole scaffold, demonstrated significant antimicrobial activities. This suggests that derivatives of N-(2,3-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide could potentially be explored for antimicrobial applications (Akbari et al., 2008).
Anticancer Properties
- Evaluation of Thiazole and Thiadiazole Derivatives as Anticancer Agents : Research into thiazole and thiadiazole derivatives incorporating thiazole moieties revealed potent anticancer activities. These findings highlight the potential of N-(2,3-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide and its derivatives in anticancer research and therapy development (Gomha et al., 2017).
Biological Applications Beyond Drug Use
- Synthesis of Sulfonamides with Antiviral Activity : A study demonstrated the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid, revealing their potential antiviral activities. This suggests broader biological applications for thiadiazole derivatives in combating viral infections (Chen et al., 2010).
Advanced Materials and Molecular Structure Analysis
- Molecular Structure Analysis of Thiadiazole Derivatives : Detailed structural analysis using techniques such as FT-IR, NMR, and HRMS, along with single-crystal X-ray diffraction, provides insights into the molecular structure of thiadiazole derivatives. Such analyses are crucial for understanding the electronic properties and potential applications in materials science (Kerru et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to targetCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest .
Mode of Action
Compounds with similar structures have been shown to inhibit their targets, such as cdk2 . Inhibition of CDK2 can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death .
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and potentially cell death .
Result of Action
The inhibition of cdk2 can lead to cell cycle arrest, which can prevent cell division and potentially lead to cell death .
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3OS/c1-5-9(17-15-14-5)10(16)13-7-4-2-3-6(11)8(7)12/h2-4H,1H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJFPOXAUPTDKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001173583 |
Source
|
Record name | N-(2,3-Dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001173583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
CAS RN |
183306-33-4 |
Source
|
Record name | N-(2,3-Dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183306-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,3-Dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001173583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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